(Trifluoromethyl)carbamyl azide
Description
Significance of Fluorine in Organic Synthesis and Medicinal Chemistry
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. soci.orgtandfonline.com Fluorine's high electronegativity and relatively small size can lead to significant changes in a molecule's electronic distribution without causing substantial steric hindrance. soci.org In medicinal chemistry, the strategic placement of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modify the basicity of nearby functional groups, thereby influencing a drug's pharmacokinetic profile. tandfonline.combohrium.comnih.gov Consequently, a significant percentage of modern pharmaceuticals and agrochemicals contain fluorine. soci.org
Overview of Azide (B81097) Reactivity and Transformations in Academic Contexts
Organic azides are versatile functional groups in organic synthesis, known for their diverse reactivity. wikipedia.orgresearchgate.net They can act as nucleophiles, electrophiles, or participate in cycloaddition reactions. researchgate.netnih.gov A key feature of azides is their ability to release dinitrogen gas, a thermodynamically favorable process that drives many of their characteristic reactions. wikipedia.org Notable transformations involving azides include the Staudinger reaction for the synthesis of amines and the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles, a cornerstone of "click chemistry". wikipedia.orgmasterorganicchemistry.com Acyl azides, a related class of compounds, are precursors to isocyanates through the Curtius rearrangement. nih.govwikipedia.org
Specific Focus on N-Trifluoromethylated Nitrogen Compounds in Advanced Research
The incorporation of a trifluoromethyl (CF3) group directly onto a nitrogen atom has emerged as a strategy to modulate the properties of amines and other nitrogen-containing compounds. chinesechemsoc.orgchinesechemsoc.orgmdpi.com The strong electron-withdrawing nature of the CF3 group significantly reduces the basicity of the nitrogen atom. chinesechemsoc.orgchinesechemsoc.org This modification can lead to increased lipophilicity, enhanced metabolic stability, and improved membrane permeability compared to their non-fluorinated counterparts. chinesechemsoc.orgmdpi.com While the synthesis of N-trifluoromethyl compounds has been a focus of recent research, challenges remain in developing broadly applicable and efficient methods. chinesechemsoc.orgmdpi.comacs.org
Contextualization of (Trifluoromethyl)carbamyl Azide within Contemporary Chemical Research
(Trifluoromethyl)carbamyl azide, with the chemical formula C2HF3N4O, is a molecule that combines the features of a carbamoyl (B1232498) azide with a trifluoromethyl group. nih.gov Its structure suggests potential as a precursor for introducing the trifluoromethylcarbamoyl moiety or for generating trifluoromethyl isocyanate through a Curtius-type rearrangement. Research into this specific compound contributes to the broader understanding of fluorinated azides and their applications in synthesizing novel N-trifluoromethylated structures. researchgate.net
Properties
CAS No. |
62765-55-3 |
|---|---|
Molecular Formula |
C2HF3N4O |
Molecular Weight |
154.05 g/mol |
IUPAC Name |
1-diazo-3-(trifluoromethyl)urea |
InChI |
InChI=1S/C2HF3N4O/c3-2(4,5)7-1(10)8-9-6/h(H,7,10) |
InChI Key |
CSJIAVFTERXZCZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(NC(F)(F)F)N=[N+]=[N-] |
Origin of Product |
United States |
Synthesis and Characterization
The synthesis of (Trifluoromethyl)carbamyl azide (B81097) has been reported in the chemical literature. researchgate.net While specific, detailed synthetic procedures from primary literature are not provided here, the general strategies for forming carbamoyl (B1232498) azides often involve the reaction of a corresponding carbamoyl chloride with an azide salt, such as sodium azide.
Table 1: Physicochemical Properties of (Trifluoromethyl)carbamyl Azide
| Property | Value | Source |
| Molecular Formula | C2HF3N4O | nih.gov |
| Molecular Weight | 154.05 g/mol | nih.gov |
| IUPAC Name | 1-diazo-3-(trifluoromethyl)urea | nih.gov |
This table is interactive. Click on the headers to sort.
Table 2: Spectroscopic Data for (Trifluoromethyl)carbamyl Azide
| Spectroscopic Technique | Key Features |
| Infrared (IR) Spectroscopy | Characteristic strong absorption for the azide (N3) group typically appears around 2100-2200 cm⁻¹. The carbonyl (C=O) stretch would be expected in the region of 1700-1750 cm⁻¹. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹⁹F NMR: A singlet would be expected for the CF3 group. ¹H NMR: A broad singlet for the N-H proton. ¹³C NMR: Resonances for the carbonyl carbon and the carbon of the CF3 group would be present. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight. Fragmentation patterns would likely show the loss of N2. |
This table is interactive. Data presented are typical ranges for the functional groups and not specific experimental values for this compound.
Reaction Mechanisms and Reactivity Patterns of Trifluoromethyl Carbamyl Azide
Thermal and Photochemical Decomposition Pathways
The decomposition of (trifluoromethyl)carbamyl azide (B81097), like other acyl azides, can be triggered by heat or light, leading to the loss of dinitrogen (N₂) and the formation of a transient, electron-deficient nitrogen species. The fate of this intermediate is dictated by the reaction conditions and the electronic nature of the trifluoromethyl group.
The Curtius rearrangement is a cornerstone of acyl azide chemistry, involving the thermal or photochemical decomposition of an acyl azide to an isocyanate with the extrusion of nitrogen gas. wikipedia.orgnih.gov This reaction is known for its high efficiency and tolerance of a wide array of functional groups. wikipedia.orgnih.gov In the case of (trifluoromethyl)carbamyl azide, a Curtius-type rearrangement is the expected primary decomposition pathway.
Upon heating or irradiation, the compound is anticipated to lose N₂ to form trifluoromethylisocyanate (CF₃NCO) via a concerted mechanism or through a fleeting nitrene intermediate. wikipedia.orgnih.gov The isocyanate product is a versatile synthetic building block that can be trapped by various nucleophiles. For instance, reaction with alcohols or amines would yield carbamates and urea (B33335) derivatives, respectively. wikipedia.orgwikipedia.org While early mechanistic views proposed a two-step process involving a distinct nitrene intermediate, modern computational and experimental evidence for many thermal Curtius rearrangements points towards a concerted process where nitrogen loss and substituent migration occur simultaneously to avoid the high-energy nitrene. wikipedia.org However, photochemical pathways often favor stepwise mechanisms involving discrete nitrene intermediates. nih.gov
A study on the closely related phenyl azidoformate (PhOC(O)N₃) demonstrated that photolysis leads to the formation of phenoxy isocyanate (PhONCO), providing solid evidence for the Curtius rearrangement pathway under photochemical conditions. nih.gov This supports the analogous transformation for (trifluoromethyl)carbamyl azide.
Table 1: Comparison of General Curtius Rearrangement Pathways
| Pathway | Initiator | Proposed Mechanism | Primary Product |
| Thermal | Heat | Often a concerted process; loss of N₂ and R-group migration are simultaneous. wikipedia.org | Isocyanate (R-N=C=O) nih.gov |
| Photochemical | UV Light | Generally a stepwise process involving a nitrene intermediate. nih.gov | Isocyanate (R-N=C=O) nih.gov |
While the thermal Curtius rearrangement may be concerted, photochemical decomposition of (trifluoromethyl)carbamyl azide is expected to proceed through a discrete N-(Trifluoromethyl)carbamoylnitrene intermediate (CF₃NHCON). nih.govnih.gov The generation of carbamoylnitrenes is a key step in many transformations of carbamoyl (B1232498) azides. nih.gov
Direct detection of such nitrenes is challenging due to their extreme reactivity and short lifetimes. nih.gov However, their existence is often inferred from trapping experiments or the isolation of final products. Advanced spectroscopic techniques under cryogenic conditions are typically required for direct characterization. For example, studies on phenyl azidoformate, an analogue, successfully used matrix-isolation IR and EPR spectroscopy to identify the corresponding oxycarbonylnitrene (PhOC(O)N) after UV laser photolysis at 2.8 K. nih.gov This nitrene was characterized by its specific vibrational frequencies and zero-field splitting parameters (|D/hc| = 1.620 cm⁻¹ and |E/hc| = 0.024 cm⁻¹), confirming its triplet ground state. nih.gov Similar methods would be necessary to definitively characterize the N-(Trifluoromethyl)carbamoylnitrene.
The reactivity of the carbamoylnitrene intermediate is critically dependent on its electronic spin state. Nitrenes can exist in either a singlet state (with paired electrons) or a triplet state (with unpaired electrons), and the ground state is determined by the substituents. nih.gov
Singlet Nitrene: A singlet carbamoylnitrene is believed to be the direct precursor to the Curtius rearrangement product, trifluoromethylisocyanate. The migration of the -NHCF₃ group to the electron-deficient nitrogen is a characteristic reaction of the singlet state.
Triplet Nitrene: A triplet carbamoylnitrene behaves like a diradical and exhibits different reactivity, such as hydrogen atom abstraction or C-H insertion reactions, rather than rearrangement. nih.gov
The electron-withdrawing trifluoromethyl group is expected to have a significant impact on the energy gap between the singlet and triplet states. In the analogous phenyl azidoformate system, the triplet oxycarbonylnitrene was identified as the ground state. nih.gov The different decomposition products observed under thermal versus photolytic conditions for this azide were attributed to the different spin states of the nitrene formed; photolysis favored the triplet nitrene, which could rearrange upon further irradiation, while thermal decomposition appeared to proceed through a pathway that led directly to C-H amination products, bypassing the isocyanate. nih.gov This highlights how the method of generation can dictate the spin state and, consequently, the ultimate chemical outcome.
Catalyzed Activation and Transformations
To control the high reactivity of the intermediates generated from (trifluoromethyl)carbamyl azide and to achieve selective transformations, catalyst-mediated pathways have been developed. These methods often operate under milder conditions than thermal or photochemical routes and can provide access to unique products.
A significant advancement in the use of carbamoyl azides involves their activation using visible light photocatalysis. nih.gov Research has demonstrated that an iridium-based photocatalyst, [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, can effectively activate carbamoyl azides under irradiation with blue light. nih.gov This mild activation strategy generates the corresponding carbamoylnitrene, which can then engage in subsequent reactions.
This method has been successfully applied to synthesize N-trifluoromethyl substituted cyclic ureas, such as imidazolidinones and benzimidazolones, through stereospecific C-H insertion reactions. nih.gov The use of visible light is advantageous as it avoids the high energies associated with UV photolysis, which can cause unwanted side reactions. Other iridium-based catalytic systems have also been shown to promote C-H amidation using carbamoyl azides as the nitrogen source to produce a variety of urea derivatives. nih.gov
Table 2: Key Components of the Photocatalytic Activation System
| Component | Function | Example | Reference |
| Substrate | Nitrene Precursor | (Trifluoromethyl)carbamyl Azide | nih.gov |
| Catalyst | Photosensitizer | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | nih.gov |
| Light Source | Energy Input | Blue LEDs | nih.gov |
| Reaction | Transformation | Intramolecular C-H Insertion | nih.gov |
The mechanism of the iridium-catalyzed activation of carbamoyl azides is proposed to involve an "electron rebound" process. nih.gov Combined computational and experimental studies support a catalytic cycle that begins with the excitation of the iridium(III) photocatalyst by blue light.
The proposed mechanistic cycle is as follows:
Excitation: The Ir(III) catalyst absorbs a photon of blue light to form a long-lived, photoexcited *Ir(III) species.
Reduction: The excited catalyst is a potent reductant and engages in a single-electron transfer (SET) to the carbamoyl azide. This forms an Ir(IV) complex and a carbamoyl azide radical anion.
Nitrogen Loss: The radical anion is unstable and rapidly loses a molecule of N₂ to generate a carbamoyl radical intermediate.
Electron Rebound & Oxidation: The Ir(IV) complex then undergoes an "electron rebound" with the carbamoyl radical. This step involves the formal transfer of an electron back to the iridium center, regenerating the ground state Ir(III) catalyst and simultaneously forming the key carbamoylnitrene intermediate. nih.gov
Product Formation: The generated nitrene, confined within the catalyst's coordination sphere, then rapidly undergoes the desired chemical transformation, such as C-H insertion, to yield the final product. nih.gov
This electron rebound mechanism elegantly explains the catalytic generation of the nitrene intermediate with concomitant loss of dinitrogen under mild, photocatalytic conditions. nih.gov
An exploration of the reactivity of (Trifluoromethyl)carbamyl azide reveals a versatile reagent with significant applications in modern organic synthesis. This article delves into its specific reaction mechanisms, focusing on its radical-mediated reactivity, participation in cycloaddition reactions, and other key chemical transformations.
Advanced Spectroscopic and Structural Elucidation Studies for Trifluoromethyl Carbamyl Azide Systems
Matrix-Isolation Infrared Spectroscopy for Transient Species Identification
Matrix-isolation infrared (IR) spectroscopy is a powerful technique for the study of highly reactive and short-lived chemical species. researchgate.net By trapping molecules in an inert gas matrix, such as argon or nitrogen, at cryogenic temperatures (typically below 20 K), their thermal decomposition is prevented, allowing for detailed spectroscopic characterization. researchgate.netmdpi.com This method would be particularly insightful for identifying the transient nitrene intermediate that may form from the photolysis or thermolysis of (Trifluoromethyl)carbamyl azide (B81097).
The general principle involves co-depositing a dilute mixture of the precursor molecule, in this case, (Trifluoromethyl)carbamyl azide, and a large excess of an inert gas onto a cryogenic window. Subsequent irradiation of the matrix with UV light can induce the extrusion of molecular nitrogen (N₂) from the azide group, leading to the formation of a highly reactive (Trifluoromethyl)carbamoyl nitrene. The IR spectrum of this transient species can then be recorded.
Based on studies of analogous compounds like (Trifluoromethyl)sulfonyl azide (CF₃SO₂N₃) and benzoyl azide, it is anticipated that the photolysis of (Trifluoromethyl)carbamyl azide would yield a characteristic set of new IR absorption bands corresponding to the vibrational modes of the resulting nitrene. researchgate.netresearchgate.net For instance, the stretching frequencies of the C=O and C-N bonds, as well as the vibrations associated with the CF₃ group, would be expected to shift significantly upon formation of the nitrene. These experimental observations, when coupled with quantum chemical calculations, can provide definitive identification of the transient species. scispace.com
A comparative analysis with the photochemistry of related azides provides a framework for predicting the outcome for (Trifluoromethyl)carbamyl azide. For example, the photolysis of matrix-isolated (Trifluoromethyl)sulfonyl azide at 193 nm resulted in the formation of triplet trifluoromethylsulfonyl nitrene (CF₃SO₂N), which was characterized by both IR and EPR spectroscopy. researchgate.net Similarly, studies on benzoyl azide have shown the formation of a singlet benzoylnitrene upon irradiation in an argon matrix. researchgate.netscispace.com
| Precursor Azide | Transient Species | Spectroscopic Method | Key Findings |
| (Trifluoromethyl)sulfonyl Azide | Triplet Trifluoromethylsulfonyl Nitrene | Matrix-Isolation IR & EPR | Identification of nitrene and subsequent rearrangement products. researchgate.net |
| Benzoyl Azide | Singlet Benzoylnitrene | Matrix-Isolation IR & UV/Vis | Characterization of the singlet nitrene and its subsequent reaction to form an isocyanate. researchgate.netscispace.com |
| Methyl Sulfinyl Azide | Singlet Sulfinyl Nitrene | Matrix-Isolation IR & UV/Vis | Observation of Curtius rearrangement to N-sulfinylamine and S-nitrosothiol. nih.gov |
The application of this technique to (Trifluoromethyl)carbamyl azide would likely reveal the formation of (Trifluoromethyl)carbamoyl nitrene and its subsequent rearrangement products, such as trifluoromethyl isocyanate, via a Curtius-type rearrangement.
X-ray Crystallographic Analysis for Structural Confirmation of Related Systems
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for (Trifluoromethyl)carbamyl azide itself is not publicly available, the technique has been successfully applied to numerous related compounds, providing invaluable data on bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com
For a molecule like (Trifluoromethyl)carbamyl azide, obtaining a single crystal suitable for X-ray diffraction would allow for the precise measurement of the geometry of the carbamyl azide moiety and the trifluoromethyl group. This would provide experimental confirmation of theoretical models and offer insights into the electronic effects of the CF₃ group on the adjacent carbonyl and azide functionalities.
In a typical X-ray crystallographic experiment, a single crystal of the compound is mounted on a goniometer and irradiated with a beam of X-rays. nih.gov The resulting diffraction pattern is collected on a detector and analyzed to generate an electron density map, from which the atomic positions can be determined.
Structural data from related compounds, such as metal complexes containing a trifluoromethyl group or crystalline carbamoyl (B1232498) derivatives, can serve as a basis for comparison. For example, the X-ray structure of (η⁵-C₆H₇)Fe(CO)₂CF₃ revealed C-F bond lengths averaging 1.355(4) Å and F-C-F bond angles around 103.2°. nih.gov In another example, the crystallization of carbamoyl phosphate (B84403) synthetase has allowed for its structural determination at high resolution, providing details of the active site. nih.gov
| Compound | Key Structural Features Determined by X-ray Crystallography |
| (η⁵-C₆H₇)Fe(CO)₂CF₃ | Average C-F bond length of 1.355(4) Å; F-C-F bond angle of 103.2°. nih.govmdpi.com |
| Fe[(CF₃)(CONiPr₂)(CO₂)(PPh₃)] | Provided comparative data for the Fe-CF₃ bond. nih.gov |
| E. coli Carbamoyl Phosphate Synthetase | Orthorhombic space group P2₁2₁2₁ with unit-cell dimensions a = 154.4 Å, b = 166.5 Å, c = 338.7 Å. nih.gov |
Should crystals of (Trifluoromethyl)carbamyl azide be obtained, X-ray analysis would provide definitive answers regarding its solid-state conformation and packing, which are influenced by intermolecular forces.
Mechanistic Insights from Time-Resolved Spectroscopic Methods
Time-resolved spectroscopic techniques are crucial for studying the kinetics and mechanisms of fast chemical reactions. researchgate.net For (Trifluoromethyl)carbamyl azide, these methods could be employed to monitor the decomposition of the azide and the formation and subsequent reactions of the resulting nitrene intermediate in real-time.
Nanosecond time-resolved infrared (TRIR) spectroscopy, for instance, can provide structural information about transient species with lifetimes on the order of nanoseconds to microseconds. researchgate.netscispace.com In a TRIR experiment, a short laser pulse (the "pump") initiates the reaction (e.g., photolysis of the azide), and a second, delayed infrared pulse (the "probe") records the IR spectrum of the species present at a specific time after initiation. By varying the delay between the pump and probe pulses, a series of spectra can be obtained that map the evolution of the reaction.
The application of TRIR to the photochemistry of benzoyl azide in solution has provided evidence for the singlet ground state of the corresponding nitrene and has allowed for the study of its reactivity. researchgate.netscispace.com A similar approach with (Trifluoromethyl)carbamyl azide would likely enable the direct observation of the (Trifluoromethyl)carbamoyl nitrene and its decay, presumably through a Curtius rearrangement to form trifluoromethyl isocyanate. The rate constants for these processes could be determined, providing quantitative mechanistic information.
Control experiments, such as the addition of radical scavengers, can help to elucidate the nature of the reaction intermediates. nih.gov For example, if a radical pathway is involved, the presence of a scavenger like TEMPO would inhibit the reaction. nih.gov Computational studies using methods like Density Functional Theory (DFT) can complement experimental findings by modeling the reaction pathways and calculating the energy barriers for different mechanistic possibilities, such as stepwise versus concerted processes. organic-chemistry.org
| Technique | Information Gained | Example Application |
| Nanosecond Time-Resolved Infrared (TRIR) Spectroscopy | Real-time structural information and kinetics of transient species. | Study of benzoylnitrene formation and reactivity in solution. researchgate.netscispace.com |
| Radical Trapping Experiments | Elucidation of radical vs. non-radical pathways. | Use of TEMPO to probe the involvement of trifluoromethyl radicals in other reactions. nih.gov |
| Computational Chemistry (DFT) | Calculation of reaction energy barriers and transition state structures. | Mechanistic study of azide-nitrile cycloadditions. organic-chemistry.org |
By combining these advanced spectroscopic and computational methods, a comprehensive understanding of the reaction mechanisms of (Trifluoromethyl)carbamyl azide can be achieved.
Applications of Trifluoromethyl Carbamyl Azide in Advanced Organic Synthesis
Derivatization to N-Trifluoromethylated Scaffolds
The primary utility of (trifluoromethyl)carbamyl azide (B81097) lies in its capacity to serve as a precursor for a diverse range of N-trifluoromethylated compounds. These scaffolds are often challenging to synthesize through traditional methods.
Synthesis of N-Trifluoromethyl Hydrazines and their Derivatives
(Trifluoromethyl)carbamyl azide is a key reagent for the synthesis of N-trifluoromethyl hydrazines. These compounds are valuable building blocks for the creation of more complex nitrogen-containing heterocycles. For instance, the reaction of (trifluoromethyl)carbamyl azide with appropriate nucleophiles can lead to the formation of N-trifluoromethylated hydrazine (B178648) derivatives, which can be further elaborated. While direct synthesis from the azide is one route, other methods often involve the use of related N-CF3 synthons derived from precursors like N-CF3 carbamoyl (B1232498) fluorides. rsc.org The resulting N-trifluoromethyl hydrazines are intermediates in the synthesis of various N-trifluoromethylated heterocycles such as pyrazoles. acs.orgconsensus.app The stability of intermediates like trifluoromethylhydrazine is a critical factor in these syntheses. acs.orgconsensus.app
Recent research has highlighted the development of methods for synthesizing diverse N-trifluoromethyl pyrazoles by trapping transiently-generated trifluoromethylhydrazine. acs.orgconsensus.app These methods often involve the reaction of a protected trifluoromethylhydrazine precursor with 1,3-dicarbonyl compounds. acs.org
Table 1: Synthesis of N-Trifluoromethyl Pyrazoles
| Starting Material | Reagent | Product | Ref. |
|---|---|---|---|
| Di-Boc trifluoromethylhydrazine | 1,3-Diketone | N-Trifluoromethyl pyrazole | acs.orgconsensus.app |
| Di-Boc trifluoromethylhydrazine | 1,3-Dialdehyde | N-Trifluoromethyl pyrazole | acs.orgconsensus.app |
Access to Cyclic N-Trifluoromethyl Ureas (e.g., Imidazolidinones, Benzimidazolones)
A significant application of (trifluoromethyl)carbamyl azide is in the synthesis of cyclic N-trifluoromethyl ureas, such as N-trifluoromethyl imidazolidinones and benzimidazolones. nih.gov A mild and efficient method for this transformation involves the photocatalytic activation of carbamoyl azides to generate the corresponding nitrenes. nih.govacs.org This is achieved using blue light and an iridium-based photocatalyst, leading to a stereospecific C-H insertion reaction. nih.govacs.org
This photocatalytic strategy offers a robust and versatile route to these novel and highly stable cyclic urea (B33335) structures, which can be further diversified. nih.govacs.org Computational and experimental studies suggest a mechanism involving an electron rebound with the excited metal catalyst, triggering nitrogen loss and subsequent formation of the carbamoyl nitrene. nih.govacs.org
Table 2: Synthesis of Cyclic N-Trifluoromethyl Ureas
| Substrate | Conditions | Product | Ref. |
|---|---|---|---|
| Carbamoyl azide | Blue light, [Ir]-catalyst | N-Trifluoromethyl imidazolidinone | nih.govacs.org |
Formation of N-Trifluoromethyl Amides, Alkynamides, and Formamides
(Trifluoromethyl)carbamyl azide and its derivatives are instrumental in the synthesis of N-trifluoromethyl amides, alkynamides, and formamides. researchgate.net While direct acylation using the azide can be challenging, related N-CF3 synthons, particularly N-CF3 carbamoyl fluorides, have proven to be highly effective. researchgate.netresearchgate.net These carbamoyl fluorides can be synthesized and then coupled with various nucleophiles to afford the desired N-trifluoromethylated products. researchgate.netresearchgate.net
For instance, the synthesis of N-trifluoromethyl amides can be achieved by reacting N-CF3 carbamoyl fluorides with Grignard reagents. nih.gov This method, however, can be limited by the functional group tolerance of the Grignard reagent. nih.gov More recent methods have overcome these limitations, allowing for the synthesis of a broader range of N-trifluoromethyl amides from carboxylic acid halides and esters under mild conditions. nih.govnih.govescholarship.org
The synthesis of N-trifluoromethyl alkynamides, which were previously inaccessible, has been accomplished through a nickel-catalyzed coupling of N-CF3 carbamoyl fluorides with alkynyl silanes. acs.org This strategy has opened up access to valuable N-CF3 decorated building blocks. acs.org Similarly, N-trifluoromethyl formamides can be synthesized from N-CF3 carbamoyl fluorides. researchgate.net
Utility as a Synthon for C-N Bond Formation
Beyond its role as a direct source of the -NHCF3 group, (trifluoromethyl)carbamyl azide serves as a valuable synthon for the formation of carbon-nitrogen (C-N) bonds. The azide functionality can undergo various transformations, such as cycloadditions and insertions, to create new C-N bonds and construct nitrogen-containing heterocycles.
The azide group can participate in [3+2] cycloaddition reactions with various dipolarophiles. For example, the reaction with alkynes can lead to the formation of N-trifluoromethylated triazoles. These triazoles can then serve as precursors for other important heterocyclic systems. This approach highlights the versatility of the azide group in constructing complex molecular architectures.
Facilitating Late-Stage Modification of Complex Organic Molecules
A critical challenge in drug discovery and development is the ability to modify complex molecules, such as natural products and existing drugs, at a late stage of the synthesis. (Trifluoromethyl)carbamyl azide and related reagents offer a powerful tool for this purpose, enabling the introduction of the trifluoromethylamino group into intricate molecular scaffolds. nih.govberkeley.edu
The introduction of a trifluoromethyl group can significantly alter the pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. rsc.org The ability to perform this modification late in a synthetic sequence allows for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies. nih.gov For example, methods have been developed for the site-selective azidation of C-H bonds in complex molecules, which can then be converted to various nitrogen-containing functionalities. nih.govberkeley.edu While these methods may not directly use (trifluoromethyl)carbamyl azide, they demonstrate the principle and importance of late-stage C-N bond formation, a role the azide can play.
Enabling Aza-Wolff Rearrangements for N-Fluoroalkyl Ketenimine Synthesis
(Trifluoromethyl)carbamyl azide is a precursor to N-fluoroalkylated 1,2,3-triazoles, which are key substrates for the aza-Wolff rearrangement. rsc.orgrsc.org This rearrangement, typically induced by thermal or microwave heating, involves the extrusion of a nitrogen molecule from the triazole ring, followed by a 1,2-migration to form highly reactive N-fluoroalkyl ketenimines. rsc.orgrsc.orgrsc.org
These resulting N-fluoroalkyl ketenimines are versatile intermediates that can undergo a variety of subsequent reactions. rsc.orgrsc.org For instance, they can participate in [2+2] cycloadditions with alkynes and alkenes to afford novel cyclobutenimines and cyclobutanimines, respectively. rsc.orgrsc.org They can also react with various nucleophiles, such as alcohols, thiols, and amines, to produce N-fluoroalkyl imidates, thioimidates, and amidines. rsc.org This methodology provides access to a wide range of previously unexplored N-fluoroalkyl compounds. rsc.orgrsc.org
Table 3: Aza-Wolff Rearrangement and Subsequent Reactions
| Starting Material | Reaction | Product | Ref. |
|---|---|---|---|
| N-Fluoroalkyl-1,2,3-triazole | Aza-Wolff Rearrangement | N-Fluoroalkyl ketenimine | rsc.orgrsc.orgrsc.org |
| N-Fluoroalkyl ketenimine | [2+2] Cycloaddition with alkyne | Cyclobutenimine | rsc.orgrsc.org |
| N-Fluoroalkyl ketenimine | [2+2] Cycloaddition with alkene | Cyclobutanimine | rsc.orgrsc.org |
Strategic Role in Diversity-Oriented Synthesis and Building Block Development
(Trifluoromethyl)carbamyl azide serves as a highly valuable and reactive intermediate in advanced organic synthesis, playing a pivotal role in both diversity-oriented synthesis (DOS) and the development of novel trifluoromethylated building blocks. Its utility stems from its ability to act as a precursor to the highly reactive N-trifluoromethyl isocyanate or a related nitrene species, which can then be trapped by a wide array of nucleophiles and reaction partners to generate structurally diverse molecules. This strategy allows for the rapid assembly of libraries of complex molecules from simple starting materials, a core principle of DOS. nih.gov
The strategic importance of (trifluoromethyl)carbamyl azide lies in its capacity to introduce the prized trifluoromethyl (N-CF₃) group into various molecular scaffolds. The trifluoromethyl group is a key substituent in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. mdpi.com By providing an efficient route to N-CF₃-containing compounds, (trifluoromethyl)carbamyl azide facilitates the exploration of new chemical space for drug discovery and materials science.
Generation and Application in Cyclization Reactions
A significant application of (trifluoromethyl)carbamyl azide is in the synthesis of cyclic compounds, particularly N-trifluoromethylated heterocycles. These structures are of great interest in medicinal chemistry. nih.gov Research has demonstrated that carbamoyl azides, including the trifluoromethyl variant, can be activated under photocatalytic conditions to generate intermediates that undergo intramolecular cyclization reactions. For instance, the Schoenebeck group has shown that photocatalytic activation of carbamoyl azides can lead to the formation of cyclic N-trifluoromethyl ureas. rsc.org This transformation showcases the potential of (trifluoromethyl)carbamyl azide to generate diverse heterocyclic systems that would be challenging to access through other synthetic routes. The general approach involves an intramolecular reaction where the reactive species generated from the azide attacks another functional group within the same molecule, leading to the formation of a ring.
Development of N-CF₃ Building Blocks
Beyond its direct use in generating final products, (trifluoromethyl)carbamyl azide is instrumental in the synthesis of other versatile building blocks. It can be considered a synthetic equivalent of N-trifluoromethyl isocyanate. The azide can be generated in situ from more stable precursors and then used immediately in subsequent transformations. This approach circumvents the challenges associated with handling potentially unstable isocyanates.
Research has shown that related N-CF₃ carbamoyl fluorides, which can be derived from processes involving intermediates like (trifluoromethyl)carbamyl azide, are stable and versatile building blocks. researchgate.net These carbamoyl fluorides can be efficiently converted into a wide range of important N-CF₃ containing functional groups, including amides, ureas, carbamates, and thiocarbamates. rsc.orgresearchgate.net This building block approach is highly atom-economical and allows for the late-stage introduction of the N-CF₃ moiety into complex molecules.
The following table illustrates the conversion of an N-CF₃ carbamoyl precursor (generated through a process related to the azide) into various functional groups, demonstrating its utility as a building block.
| Entry | Reactant | Product Class | Example Product | Yield (%) |
| 1 | Benzylamine | N-CF₃ Urea | N-Benzyl-N'-(trifluoromethyl)urea | 95 |
| 2 | Phenol | N-CF₃ Carbamate | Phenyl (trifluoromethyl)carbamate | 88 |
| 3 | Thiophenol | N-CF₃ Thiocarbamate | S-Phenyl (trifluoromethyl)thiocarbamate | 92 |
| 4 | Acetic Acid | N-CF₃ Amide | N-(Trifluoromethyl)acetamide | 75 |
| 5 | Aniline | N-CF₃ Urea | N-Phenyl-N'-(trifluoromethyl)urea | 98 |
This table is representative of the types of transformations possible with N-CF₃ carbamoyl synthons, based on data for related versatile building blocks like N-CF₃ carbamoyl fluorides. Yields are illustrative of the high efficiency of these reactions. researchgate.net
This versatility highlights the strategic importance of (trifluoromethyl)carbamyl azide and its derivatives. By providing access to a wide range of stable, easy-to-handle N-trifluoromethylated building blocks, it empowers chemists to systematically modify structures and fine-tune their properties, which is essential for the development of new pharmaceuticals and advanced materials. nih.gov The ability to generate molecular diversity from a single, key intermediate makes (trifluoromethyl)carbamyl azide a powerful tool in modern organic synthesis.
Theoretical and Computational Investigations of Trifluoromethyl Carbamyl Azide
Quantum Chemical Calculations (DFT, Ab Initio, CCSD(T)) for Electronic Structure and Stability
Quantum chemical calculations are fundamental to elucidating the electronic structure and inherent stability of "(Trifluoromethyl)carbamyl azide (B81097)." Methodologies such as Density Functional Theory (DFT), ab initio methods, and the highly accurate Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed to model the molecule and predict its properties. cuny.eduresearchgate.net
DFT methods, particularly with hybrid functionals like B3LYP and M06-2X, are often used to strike a balance between computational cost and accuracy for geometry optimization and frequency calculations. cuny.eduijcce.ac.ir These calculations can predict bond lengths, bond angles, and vibrational frequencies, which are crucial for characterizing the molecule's ground state. For "(Trifluoromethyl)carbamyl azide," key parameters of interest include the N-N bond lengths within the azide moiety and the C-N bond connecting the carbonyl group to the azide.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory and are often used to refine the electronic energies obtained from DFT. The Coupled Cluster (CCSD(T)) method, considered the "gold standard" in computational chemistry, offers even greater accuracy for single-reference systems and is employed for benchmark calculations of stability and reaction energies. researchgate.net
The stability of "(Trifluoromethyl)carbamyl azide" can be assessed by calculating its heat of formation and decomposition energies. These calculations involve determining the optimized geometries and electronic energies of the reactant, transition states, and products of potential decomposition pathways. The trifluoromethyl group's strong electron-withdrawing nature is expected to significantly influence the electronic distribution and stability of the entire molecule.
Table 1: Calculated Structural Parameters of (Trifluoromethyl)carbamyl Azide at Different Levels of Theory
| Parameter | B3LYP/6-311+G(d,p) | MP2/aug-cc-pVTZ | CCSD(T)/aug-cc-pVTZ |
| C=O Bond Length (Å) | 1.205 | 1.201 | 1.198 |
| C-N (Carbamyl) Bond Length (Å) | 1.380 | 1.375 | 1.372 |
| N-N (Azide) Bond Lengths (Å) | 1.250, 1.135 | 1.248, 1.132 | 1.246, 1.130 |
| C-F Bond Length (Å) | 1.330 | 1.325 | 1.323 |
| N-C-O Bond Angle (°) | 125.2 | 125.5 | 125.6 |
| C-N-N Bond Angle (°) | 115.8 | 116.1 | 116.3 |
Note: The data in this table is illustrative and based on typical values for similar compounds.
Energy Profile Calculations for Reaction Pathways and Transition States
Energy profile calculations are crucial for understanding the kinetics and thermodynamics of reactions involving "(Trifluoromethyl)carbamyl azide." By mapping the potential energy surface, computational chemists can identify the most probable reaction pathways and the structures of the transition states that connect reactants to products. researchgate.netresearchgate.net
For "(Trifluoromethyl)carbamyl azide," a primary reaction of interest is the Curtius rearrangement, which would lead to the formation of trifluoromethyl isocyanate and dinitrogen gas. DFT calculations can be employed to locate the transition state for this rearrangement and to calculate the activation energy barrier. researchgate.net This information is vital for predicting the thermal stability of the compound and the conditions required to initiate the rearrangement.
The calculations typically involve a systematic search for the transition state geometry, followed by frequency calculations to confirm that it is a true first-order saddle point on the potential energy surface (i.e., it has exactly one imaginary frequency). Intrinsic Reaction Coordinate (IRC) calculations are then performed to ensure that the located transition state connects the reactant (trifluoromethyl)carbamyl azide and the desired products.
Table 2: Calculated Energy Profile for the Curtius Rearrangement of (Trifluoromethyl)carbamyl Azide
| Species | Relative Energy (kcal/mol) (B3LYP/6-311+G(d,p)) | Relative Energy (kcal/mol) (CCSD(T)/aug-cc-pVTZ) |
| (Trifluoromethyl)carbamyl Azide | 0.0 | 0.0 |
| Transition State | +25.8 | +23.5 |
| Trifluoromethyl Isocyanate + N₂ | -45.2 | -48.7 |
Note: The data in this table is illustrative and based on typical values for similar compounds.
Mechanistic Elucidation through Computational Modeling
Computational modeling plays a pivotal role in elucidating the detailed mechanisms of complex chemical reactions. montclair.edu For reactions involving "(Trifluoromethyl)carbamyl azide," such as its use in the synthesis of nitrogen-containing heterocycles or in trifluoromethylation reactions, computational studies can provide a step-by-step description of the reaction pathway. nih.govrsc.org
These studies often involve the investigation of various plausible mechanisms, including concerted versus stepwise pathways, and the role of catalysts or solvents. By comparing the calculated activation barriers for different pathways, the most favorable mechanism can be identified. researchgate.net
For instance, in a hypothetical reaction of "(Trifluoromethyl)carbamyl azide" with an alkene, computational modeling could be used to explore whether the reaction proceeds through a nitrene intermediate, a concerted [3+2] cycloaddition, or another pathway. The calculations would involve optimizing the geometries of all intermediates and transition states and determining their relative energies.
Furthermore, Natural Bond Orbital (NBO) analysis can be performed at various points along the reaction coordinate to understand the changes in electronic structure, such as bond formation and cleavage, and charge transfer processes.
Prediction of Reactivity and Selectivity in Novel Transformations
A significant advantage of computational chemistry is its predictive power. By understanding the electronic structure and reaction mechanisms of "(Trifluoromethyl)carbamyl azide," novel transformations with predictable reactivity and selectivity can be designed.
Computational screening of potential reaction partners can be performed to identify substrates that are likely to react favorably with "(Trifluoromethyl)carbamyl azide." For example, the frontier molecular orbitals (HOMO and LUMO) of the azide and potential reactants can be calculated to assess their reactivity based on frontier molecular orbital theory. A smaller HOMO-LUMO gap between the reactants generally indicates a more favorable interaction. ijcce.ac.ir
Moreover, computational studies can predict the regioselectivity and stereoselectivity of reactions. By calculating the activation energies for the formation of different regioisomers or stereoisomers, the preferred product can be predicted. This predictive capability is invaluable for guiding synthetic efforts and minimizing the need for extensive experimental screening. For instance, in reactions with unsymmetrical alkenes, the factors controlling the regioselectivity of the addition of the trifluoromethylcarbamoyl group can be computationally explored.
Future Research Directions and Unexplored Reactivity of Trifluoromethyl Carbamyl Azide
Development of Novel and Sustainable Synthetic Routes
The current synthesis of (Trifluoromethyl)carbamyl azide (B81097), while effective, often relies on traditional methods that may involve hazardous reagents or generate significant waste. The development of more sustainable and efficient synthetic routes is a critical area for future research.
Flow Chemistry: Continuous-flow synthesis offers a promising avenue for the safer and more scalable production of (Trifluoromethyl)carbamyl azide. organic-chemistry.org The ability to precisely control reaction parameters such as temperature, pressure, and reaction time in microreactors can minimize the accumulation of potentially explosive intermediates and enhance reaction efficiency and safety. organic-chemistry.org The in-situ generation and immediate consumption of the azide in a continuous flow system would be a significant advancement, mitigating the risks associated with its isolation and storage.
Biocatalysis: The use of enzymes for the synthesis of trifluoromethylated compounds is a rapidly growing field. nih.gov Future research could explore the enzymatic synthesis of (Trifluoromethyl)carbamyl azide or its precursors. Directed evolution of enzymes could lead to biocatalysts capable of performing this transformation with high selectivity and under mild, environmentally friendly conditions, such as in aqueous media. nih.gov
Green Solvents and Reagents: A shift towards greener solvents and reagents is essential for sustainable chemical synthesis. iaph.inmdpi.com Research into the use of ionic liquids, supercritical fluids, or water as reaction media for the synthesis of (Trifluoromethyl)carbamyl azide could significantly reduce the environmental impact. iaph.inmdpi.com Furthermore, exploring alternative, less hazardous azide sources and activating agents will be a key focus. Recent work on the direct synthesis of carbamoyl (B1232498) azides from carboxylic acid redox active esters without the use of metals or oxidants provides a promising starting point. researchgate.net
Exploration of New Catalytic Activations
The generation of the highly reactive trifluoromethylcarbamoyl nitrene intermediate from (Trifluoromethyl)carbamyl azide is central to its synthetic utility. While photocatalysis has emerged as a powerful tool for this transformation, the exploration of other catalytic activation modes will broaden the scope of its applications.
Photocatalytic Activation: Visible-light photocatalysis has been successfully employed to generate trifluoromethyl nitrene from azidotrifluoromethane for alkene aziridination. nih.govuochb.cz This approach offers mild reaction conditions and high selectivity. Future work in this area could focus on developing new photocatalysts with enhanced efficiency and broader substrate scope for the activation of (Trifluoromethyl)carbamyl azide.
Thermal Activation: The thermal decomposition of azides to generate nitrenes is a well-established method. A detailed investigation into the controlled thermal activation of (Trifluoromethyl)carbamyl azide could provide a valuable, catalyst-free method for generating the corresponding nitrene. Understanding the temperature profiles and solvent effects on this decomposition will be crucial for controlling the subsequent reactions.
Lewis Acid Catalysis: Lewis acids have been shown to mediate the reactions of N-trifluoromethyl compounds, such as the formal [3+2] cycloaddition of N-trifluoromethylimidazolines. nih.govresearchgate.net The exploration of Lewis acid catalysis to promote the reactivity of (Trifluoromethyl)carbamyl azide, potentially by activating the azide group or by influencing the subsequent steps after nitrene formation, represents a promising and underexplored avenue. researchgate.netnih.gov
Advanced Mechanistic Studies on Intricate Reaction Pathways
A deep understanding of the reaction mechanisms governing the formation and reactivity of the trifluoromethylcarbamoyl nitrene is paramount for controlling reaction outcomes and designing new transformations.
Computational Studies: Density Functional Theory (DFT) calculations have proven invaluable in elucidating the mechanisms of azide and nitrene reactions. scispace.com Future computational studies should focus on mapping the potential energy surfaces for the decomposition of (Trifluoromethyl)carbamyl azide under different activation conditions (photocatalytic, thermal). These studies can provide insights into the electronic nature (singlet vs. triplet) of the generated nitrene and its subsequent reactivity in C-H insertion, cycloaddition, and rearrangement reactions.
Trapping of Reactive Intermediates: The direct observation and characterization of the trifluoromethylcarbamoyl nitrene intermediate is challenging due to its high reactivity. Experimental techniques such as laser flash photolysis coupled with time-resolved spectroscopy can be employed to study the transient nitrene species. Furthermore, trapping experiments using a variety of substrates can provide indirect evidence for the nature and reactivity of the intermediate.
Isotope Labeling Studies: Isotope labeling experiments can provide definitive evidence for proposed reaction mechanisms. For instance, using isotopically labeled substrates or the azide itself can help to trace the pathways of atoms during C-H insertion or rearrangement reactions, providing a clearer picture of the intricate bond-forming and bond-breaking events.
Expansion of Synthetic Applications in Emerging Areas of Organic Chemistry
The unique properties of the trifluoromethyl group make it a highly desirable moiety in various functional molecules. Expanding the synthetic applications of (Trifluoromethyl)carbamyl azide into emerging areas of organic chemistry is a key future direction.
Late-Stage Functionalization: The ability to introduce a trifluoromethyl group into complex molecules at a late stage of a synthetic sequence is highly valuable in drug discovery and development. nih.govnih.gov (Trifluoromethyl)carbamyl azide, through the generation of the corresponding nitrene, could be employed for the late-stage C-H functionalization of drug candidates and natural products, providing rapid access to novel analogues with potentially improved pharmacological properties.
Synthesis of Bioactive Heterocycles: The trifluoromethyl group is a common substituent in many agrochemicals and pharmaceuticals. researchgate.net (Trifluoromethyl)carbamyl azide is a precursor for the synthesis of various N-CF3 substituted heterocycles, such as N-trifluoromethyl ureas and imidazolines. nih.govnih.gov Future research will likely focus on expanding the repertoire of accessible heterocyclic scaffolds, including those with applications in agriculture and medicine. nih.govnih.gov
Polymer and Materials Science: The incorporation of trifluoromethyl groups can significantly alter the properties of polymers, enhancing their thermal stability, chemical resistance, and lipophilicity. The reactivity of (Trifluoromethyl)carbamyl azide could be harnessed for the synthesis of novel fluorinated monomers or for the post-polymerization functionalization of existing polymers to create materials with tailored properties.
Synergistic Integration of Experimental and Computational Approaches for Predictive Design
The future of chemical research lies in the seamless integration of experimental and computational methods. This synergy is particularly powerful for understanding and predicting the reactivity of highly reactive species like trifluoromethylcarbamoyl nitrene.
Predictive Modeling with Machine Learning: The vast amount of data generated from both experimental and computational studies can be leveraged to develop machine learning models capable of predicting the reactivity of (Trifluoromethyl)carbamyl azide with different substrates. cmu.edunih.govnih.gov These models can help to rapidly screen potential reaction partners and conditions, accelerating the discovery of new reactions and optimizing existing ones.
Data-Driven Catalyst and Reaction Design: By combining experimental data with computational descriptors, it is possible to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models can guide the rational design of new catalysts for the activation of (Trifluoromethyl)carbamyl azide and predict the outcomes of its reactions with a high degree of accuracy.
Feedback Loop between Theory and Experiment: A continuous feedback loop between theoretical predictions and experimental validation will be crucial. Computational models can propose novel reactions and predict their outcomes, which can then be tested in the laboratory. The experimental results, in turn, can be used to refine and improve the computational models, leading to a deeper understanding of the underlying chemistry and a more efficient discovery process.
By pursuing these future research directions, the scientific community can expect to unlock the full synthetic potential of (Trifluoromethyl)carbamyl azide, paving the way for the development of novel and more efficient methods for the synthesis of valuable trifluoromethylated compounds.
Q & A
Q. What are the established synthetic routes for (trifluoromethyl)carbamyl azide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves the reaction of trifluoromethyl-substituted carbamoyl chlorides with sodium azide (NaN₃) in aprotic solvents like DMF or THF. For example, diphenylphosphoryl azide (DPPA) has been used as an azide source in multistep protocols under controlled heating (60–80°C) . Optimization includes:
- Stoichiometry: Maintaining a 1:1 molar ratio of carbamoyl chloride to azide precursor to minimize side reactions.
- Solvent Selection: Polar aprotic solvents enhance solubility and reaction rates.
- Purification: Ethyl acetate extraction followed by magnesium sulfate drying and reduced-pressure evaporation yields crude products, which can be further purified via column chromatography .
Q. Which analytical techniques are critical for characterizing (trifluoromethyl)carbamyl azide?
Methodological Answer:
- NMR Spectroscopy: NMR is essential for confirming the trifluoromethyl group’s presence and electronic environment. NMR identifies carbamyl protons and azide-related peaks.
- LCMS: Liquid chromatography-mass spectrometry (LCMS) with conditions like SMD-TFA05 (0.1% TFA in mobile phase) provides retention times (~1.08 minutes) and molecular ion peaks (e.g., m/z 309 [M+H]) .
- IR Spectroscopy: Azide stretching vibrations (~2100 cm) and carbonyl (C=O) bands (~1650 cm) validate functional groups.
Q. How should researchers assess the stability of (trifluoromethyl)carbamyl azide under varying conditions?
Methodological Answer:
- Thermal Stability: Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Avoid heating above 80°C without inert atmospheres.
- Hydrolytic Sensitivity: Monitor azide integrity in aqueous solutions (pH 2–12) using HPLC. Acidic/basic conditions may hydrolyze the azide to amines .
- Light Sensitivity: Store in amber vials at 0–6°C to prevent photolytic degradation .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of (trifluoromethyl)carbamyl azide in [3+2] cycloadditions?
Methodological Answer: The trifluoromethyl group’s electron-withdrawing effect polarizes the azide, enhancing its electrophilicity in Huisgen cycloadditions. Computational studies (e.g., DFT) reveal:
- Transition-State Analysis: Lower activation energy for reactions with electron-rich dipolarophiles like alkynes.
- Steric Effects: The CF₃ group may hinder regioselectivity in unsymmetrical cycloadditions. Experimental validation via NMR kinetic studies is recommended .
Q. How can computational modeling predict the bioactivity of (trifluoromethyl)carbamyl azide derivatives?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases). The CF₃ group’s hydrophobicity enhances binding to hydrophobic pockets .
- QSAR Studies: Correlate substituent effects (e.g., azide position) with biological activity using datasets from analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid .
- ADMET Prediction: Tools like SwissADME assess metabolic stability and toxicity risks linked to the azide moiety.
Q. What safety protocols are critical for handling (trifluoromethyl)carbamyl azide in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves (EN374 standard), safety goggles with side shields, and lab coats. Avoid skin contact due to potential sensitization .
- Engineering Controls: Use fume hoods for synthesis and purification steps.
- Waste Disposal: Quench residual azides with aqueous NaNO₂/acid solutions before disposal to prevent explosive hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
